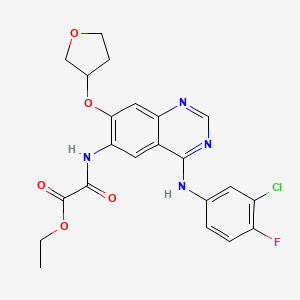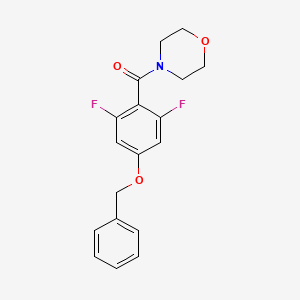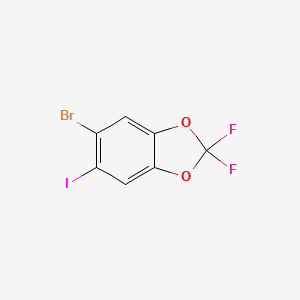
2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their presence in various natural products and their use in pharmaceutical development due to their unique structural and pharmacokinetic properties .
Méthodes De Préparation
The synthesis of 2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride can be achieved through several synthetic routes. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is known for its efficiency in synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods typically involve these synthetic routes, optimized for large-scale production.
Analyse Des Réactions Chimiques
2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different functional groups and derivatives.
Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is commonly used to introduce various substituents onto the azetidine ring.
Applications De Recherche Scientifique
2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to enhance the compound’s stability and bioavailability, making it an effective pharmacophore in drug development . The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride can be compared with other azetidine-containing compounds, such as:
These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic characteristics.
Propriétés
Formule moléculaire |
C10H14BrClN2O |
|---|---|
Poids moléculaire |
293.59 g/mol |
Nom IUPAC |
2-(azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine;hydrochloride |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-7-2-9(11)5-13-10(7)14-6-8-3-12-4-8;/h2,5,8,12H,3-4,6H2,1H3;1H |
Clé InChI |
FWZNKHWVXFWKAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1OCC2CNC2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3aR,4R,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{20-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]-3,6,9,12,15,18-hexaoxaicosan-1-yl}pentanamide](/img/structure/B14779810.png)
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)-](/img/structure/B14779816.png)






![2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonic acid](/img/structure/B14779843.png)


![N,N-bis[1-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14779860.png)
![(1R,3aS,3bR,5'R,7S,9aR,9bS,11aS)-7-methoxy-5',9a,11a-trimethyl-3a,3b,3',4,4',5',6,6',7,8,9,9a,9b,10,11,11a-hexadecahydro-3H-spiro[phenanthro[1,2-c]furan-1,2'-pyran]](/img/structure/B14779861.png)
![[2-(2,6-dioxo-piperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B14779869.png)
